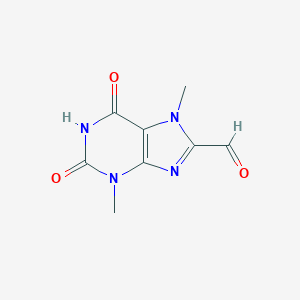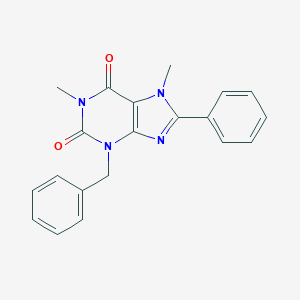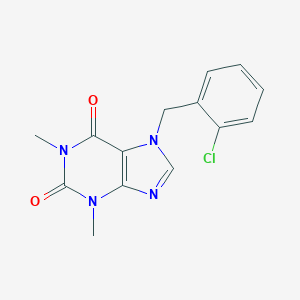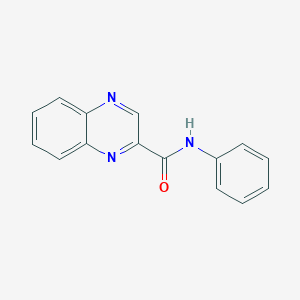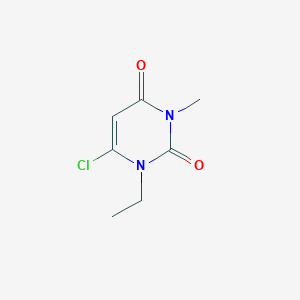
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity, basicity, reactivity, etc.).科学的研究の応用
Chemical Reactivity and Derivative Formation
6-Chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, a pyrimidine derivative, has been studied for its reactivity and derivative formation. Research has shown that 6-methylpyrimidine-2,4(1H,3H)-dione reacts with various compounds like 2-chloromethylthiirane, leading to the formation of derivatives like 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This reaction has been further explored for its potential in creating compounds with varied functional groups, enhancing their chemical utility and application in different fields of scientific research (Kataev, Meshcheryakova, Lazarev, & Kuznetsov, 2013).
Crystallography and Structural Analysis
Studies in crystallography involving 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have contributed significantly to the understanding of molecular structures and interactions. For example, research into the crystal structures of derivatives like 6-amino-3-methyI-5-nitrosopyrimidine-2,4(1H,3H)-dione has provided insights into molecular arrangements and interactions. These studies are crucial for designing new materials and understanding the molecular basis of various chemical processes (Schwabenländer, Kirfel, & Müller, 1998).
Pharmacological Applications
In the realm of pharmacology, derivatives of 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione have been explored for their potential therapeutic effects. Studies have synthesized compounds like 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and evaluated their anti-inflammatory activity. These derivatives open new avenues for the development of novel therapeutic agents with potential applications in treating various inflammatory conditions (Shang Lin-lin & Dong, 2010).
Optical and Nonlinear Optical Properties
The exploration of optical and nonlinear optical properties of pyrimidine derivatives, including 6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione, is a growing field. Research in this area has synthesized novel compounds and assessed their linear and nonlinear optical properties using computational methods. These studies are vital for the development of new materials for optical device fabrication and other applications in photonics and electronics (Mohan et al., 2020).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
将来の方向性
This involves speculating on potential future research directions, such as new synthetic methods, potential applications, and areas of study.
Please consult with a professional chemist or a trusted source for specific information about “6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione”.
特性
IUPAC Name |
6-chloro-1-ethyl-3-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-10-5(8)4-6(11)9(2)7(10)12/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEBXHYGZUWSIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)N(C1=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-3-methylpyrimidine-2,4(1H,3H)-dione | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

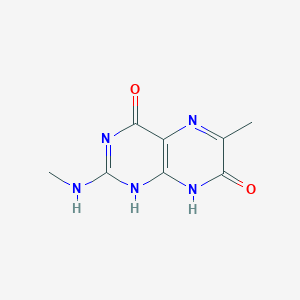
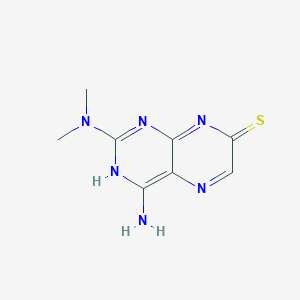
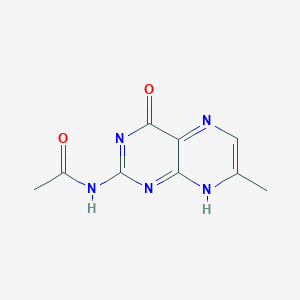
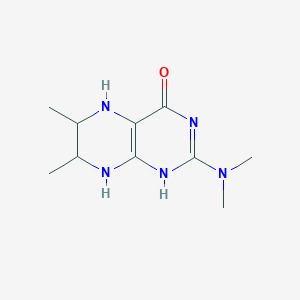
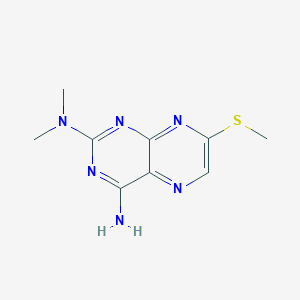
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-4-one](/img/structure/B372009.png)
![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372010.png)
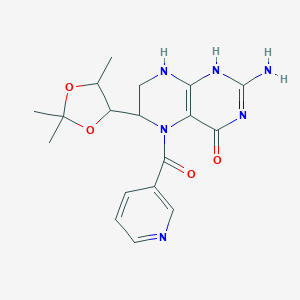
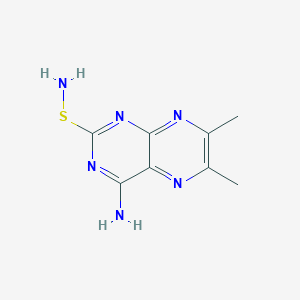
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)
